2,3-Difluorostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROHYVJFZYNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Difluorostyrene
Established Synthetic Routes
Traditional approaches to the synthesis of 2,3-difluorostyrene can be broadly categorized into dehydrohalogenation, catalytic cross-coupling reactions, and condensation reactions involving carbonyl compounds.
Dehydrohalogenation Approaches
Dehydrohalogenation is a classic and straightforward method for introducing unsaturation into a molecule. In the context of this compound synthesis, this typically involves the elimination of a hydrogen halide from a 1-(haloethyl)-2,3-difluorobenzene precursor. The reaction is generally carried out in the presence of a base.
A common precursor for this route is 1-(1-bromoethyl)-2,3-difluorobenzene, which can be prepared from 2,3-difluorotoluene (B1304731) via bromination. The subsequent dehydrobromination to yield this compound is then achieved by treatment with a suitable base. The choice of base and reaction conditions is crucial to favor the desired elimination over competing substitution reactions.
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(1-Bromoethyl)-2,3-difluorobenzene | Potassium tert-butoxide | Tetrahydrofuran (B95107) (THF) | 25 | Data not available |
| 1-(1-Chloroethyl)-2,3-difluorobenzene | Sodium hydroxide | Ethanol | 78 | Data not available |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon bonds. Several types of cross-coupling reactions can be employed for the synthesis of this compound, each utilizing a different combination of organometallic reagents and coupling partners.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 2,3-difluorophenylboronic acid with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. Alternatively, a 2,3-difluorohalobenzene can be coupled with a vinylboronic acid derivative. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. nih.govrsc.orgnsf.govmdpi.comclaremont.edu
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This compound can be synthesized by the reaction of a 2,3-difluorohalobenzene, such as 1-bromo-2,3-difluorobenzene, with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. bhu.ac.inresearchgate.netresearchgate.netnih.gov
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for an organohalide. The synthesis of this compound via Stille coupling could involve the reaction of a 2,3-difluorophenyltin reagent with a vinyl halide, or conversely, the coupling of a 2,3-difluorohalobenzene with a vinyltin (B8441512) reagent. freactor.comeuropa.eu
| Reaction Type | 2,3-Difluorophenyl Substrate | Vinyl Source | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,3-Difluorophenylboronic acid | Vinyl bromide | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | Data not available |
| Heck | 1-Bromo-2,3-difluorobenzene | Ethylene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Data not available |
| Stille | 1-Bromo-2,3-difluorobenzene | Vinyltributyltin | Pd(PPh₃)₄ | - | - | Toluene | Data not available |
Carbonyl Compound Condensation Routes
The formation of the vinyl group in this compound can also be achieved through the reaction of 2,3-difluorobenzaldehyde (B42452) with various carbon nucleophiles in olefination reactions.
Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. To synthesize this compound, 2,3-difluorobenzaldehyde is reacted with methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. cas.cnyoutube.com
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. The reaction of 2,3-difluorobenzaldehyde with a phosphonate ester, such as diethyl methylphosphonate, in the presence of a base, provides a route to this compound. A key advantage of the HWE reaction is the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgcore.ac.uk
Knoevenagel Condensation: This condensation reaction involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. For the synthesis of a precursor to this compound, 2,3-difluorobenzaldehyde can be condensed with a compound like malonic acid or its derivatives. The resulting cinnamic acid derivative can then be decarboxylated to yield this compound. nih.govnih.govunifap.br
| Reaction Type | Carbonyl Compound | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Wittig | 2,3-Difluorobenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | Data not available |
| Horner-Wadsworth-Emmons | 2,3-Difluorobenzaldehyde | Diethyl methylphosphonate | NaH | THF | Data not available |
| Knoevenagel (followed by decarboxylation) | 2,3-Difluorobenzaldehyde | Malonic acid | Pyridine/Piperidine | Pyridine | Data not available |
Advanced Synthetic Strategies and Innovations
In recent years, efforts to develop more efficient, sustainable, and safer synthetic methods have led to the exploration of advanced strategies for the preparation of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. Dehydrohalogenation and some cross-coupling reactions for the synthesis of this compound can be effectively performed under microwave conditions. at.uamdpi.comnih.govnih.govmdpi.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for automated, scalable production. The synthesis of this compound via hazardous or highly exothermic reactions can be made safer and more efficient using flow chemistry. freactor.comeuropa.euresearchgate.netpharmablock.comgoogle.com
Influence of Reaction Conditions on Synthetic Outcomes
The success of any synthetic route to this compound is highly dependent on the careful control of various reaction parameters.
Base Selection in Dehydrohalogenation: The choice of base in dehydrohalogenation reactions is critical. Strong, non-nucleophilic bases like potassium tert-butoxide are often preferred to minimize the formation of substitution byproducts. The strength and steric bulk of the base can influence the regioselectivity of the elimination if multiple beta-hydrogens are present.
Catalyst and Ligand Effects in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the nature of the catalyst and, more importantly, the phosphine (B1218219) ligand, plays a pivotal role. The ligand influences the stability and reactivity of the palladium complex, thereby affecting the reaction rate, yield, and selectivity. Electron-rich and bulky ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and outcomes by influencing the solubility of reagents and the stability of intermediates. For instance, polar aprotic solvents like DMF or THF are commonly used in cross-coupling and olefination reactions. Temperature is another critical parameter that must be optimized to ensure a reasonable reaction rate while minimizing side reactions and decomposition of sensitive reagents.
Reactivity and Transformation Pathways of 2,3 Difluorostyrene
Fundamental Reaction Types
The reactivity of 2,3-difluorostyrene is characterized by its vinyl group, which is susceptible to electrophilic and radical additions, and its aromatic ring, which can undergo substitution reactions. The electron-withdrawing nature of the fluorine atoms generally deactivates the aromatic ring towards electrophilic attack but can activate the vinyl group towards certain nucleophilic or radical additions.
Addition Reactions
This compound participates in various addition reactions, leveraging the reactivity of its double bond. For instance, the addition of hydrogen fluoride (B91410) (HF) to this compound, often facilitated by potassium fluoride and a crown ether, can yield trifluoroethylarenes . Another significant addition pathway involves the reaction with thiols. While direct nucleophilic addition of thiols to gem-difluoroalkenes can lead to elimination of fluoride, a mild, base-catalyzed approach using organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) enables the formation of α,α-difluoroalkylthioethers from β,β-difluorostyrenes, including this compound, with high yield and selectivity nih.gov. Furthermore, fluorination of styrene (B11656) derivatives, including those with fluorine substituents, can be achieved using reagent systems such as μ-oxo-bis[trifluoroacetato(phenyl)iodine] (PhI(OCOCF₃)₂) in combination with pyridine·HF complexes, leading to (2,2-difluoroethyl)arenes organic-chemistry.org. Nucleophilic addition of alkanenitriles to gem-difluorostyrene intermediates, often catalyzed by phosphazene bases, is also a known transformation researchgate.net.
Radical Processes
This compound readily participates in radical reactions due to the presence of the vinyl group and the potential for radical stabilization influenced by the fluorine atoms. These reactions can involve the addition of radicals to the double bond or one-electron reduction of the difluoroalkene fragment . A prominent strategy involves the photocatalytic generation of fluoroalkyl radicals. For example, a 4-tetrafluoropyridinylthio group can be installed onto difluorostyrenes via a thiol-ene click reaction, creating a photoredox-active moiety. Subsequent single-electron reduction of the C–S bond, enabled by the electron-poor azine ring, generates difluorinated sulfides which then serve as precursors for fluoroalkyl radicals. These radicals can participate in various subsequent reactions with substrates like silyl (B83357) enol ethers, alkenes, nitrones, and alkenyl trifluoroborates rsc.org. Xanthate atom transfer (XAT) strategies, often photocatalyzed, can also generate carbon-centered radicals from precursors that then react with styrenes, including difluorostyrenes, to form hydrofunctionalized products researchgate.net. Radical additions into gem-difluoroalkenes are a growing area, typically proceeding through the addition of a radical to the difluorinated position, generating a stable β,β-difluororadical intermediate that can be quenched by various reagents nih.gov.
Photoredox Transformations
Visible light photoredox catalysis has emerged as a powerful tool for activating molecules and generating reactive intermediates under mild conditions. This compound can be effectively utilized in such transformations. Photoredox catalysis can be employed to catalyze the formation of fluorinated radicals from difluorostyrene (B1617740) derivatives . A notable example is the use of a photoredox-active group installed on difluorostyrenes, which, upon visible light irradiation and single-electron reduction, generates fluoroalkyl radicals rsc.org. These radicals can then undergo further transformations, such as additions to other unsaturated systems. Photoredox catalysis has also been applied to hydroxyl-diazomethylation of alkenes, including difluorostyrenes, using visible light chemrxiv.org. The general mechanism of photoredox catalysis involves the absorption of light by a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) to reach an excited state, which can then engage in single-electron transfer (SET) with substrates or sacrificial reagents, initiating radical pathways nih.govchemrxiv.orgsigmaaldrich.com.
Cycloaddition Chemistry
Cycloaddition reactions are fundamental for constructing cyclic molecules, and this compound can participate as a dipolarophile or a dienophile.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring organic-chemistry.orgwikipedia.org. Studies comparing the reactivity of various styrenes in 1,3-dipolar cycloadditions with azomethine ylides indicate that this compound exhibits a significantly lower activation energy (ΔG‡ = 14.7 kcal/mol) compared to styrene (24.6 kcal/mol) and monofluorostyrene (22.6 kcal/mol). This enhanced reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which facilitates a stepwise cycloaddition pathway, leading to high yields (59–82%) and excellent stereoselectivity (>20:1 dr, 72–96% ee) . Difluorostyrenes, in general, have been employed in cycloaddition reactions with nitropyridyl isocyanates, leading to amides of α-aryl-α-heteroarylacetic or propionic acids researchgate.net.
Catalytic Transformations
The vinyl group and the aromatic ring of this compound are amenable to a variety of catalytic transformations, enabling the construction of diverse molecular architectures. Transition metal catalysis, organocatalysis, and biocatalysis have all been explored to harness the reactivity of this fluorinated olefin.
Palladium-Catalyzed Reactions
Palladium catalysis plays a significant role in the functionalization of fluorinated olefins, including styrene derivatives. Methods such as Heck-type coupling and defluorinative coupling have been developed, allowing for the introduction of various functional groups or the modification of existing ones.
Visible light-induced palladium-catalyzed fluoroalkylation, often employing systems like Pd(OAc)₂ with Xantphos, has demonstrated the ability to couple styrene derivatives with fluoroalkyl iodides, introducing fluoroalkyl chains onto the olefinic position under mild conditions nih.govacs.org. While these studies often focus on styrene or other substituted styrenes, the methodology is applicable to fluorinated styrenes, suggesting potential for the functionalization of this compound nih.govacs.org.
Furthermore, palladium-catalyzed defluorinative coupling reactions have been reported for 1-aryl-2,2-difluoroalkenes, leading to the stereoselective synthesis of monofluorostilbenes. This transformation typically involves β-fluoride elimination from a palladium(II) intermediate, showcasing a unique reactivity pathway enabled by the fluorine substituents nih.gov. Palladium catalysis is also instrumental in the difluoroolefination of benzyl (B1604629) tosylates to yield gem-difluoro-2-trifluromethyl styrene derivatives, where the trifluoromethyl group plays a crucial role in the reaction's success nih.gov.
| Reaction Type | Catalyst System | Solvent | Conditions | Yield (Typical) | Substrate Relevance | References |
| Fluoroalkylation (Heck-type) | Pd(OAc)₂, Xantphos | Benzene | 440–445 nm LEDs, 25 °C | Up to 90% | Styrene derivatives | nih.govacs.org |
| Defluorinative Coupling | Pd(TFA)₂, 4,4'-di-tert-butyl-2,2'-bipyridine | DMF | 50 °C | ≥50:1 dr | 1-Aryl-2,2-difluoroalkenes | nih.gov |
| Difluoroolefination | Palladium catalyst | Various | Mild conditions | Good | gem-difluoro-2-trifluoromethyl styrenes | nih.gov |
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions
N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts and ligands in transition metal catalysis, mediating a wide array of transformations. While direct examples of this compound as a substrate in NHC-catalyzed reactions are less extensively documented in the provided literature, the general reactivity patterns of NHCs suggest potential applications. NHCs are known to catalyze reactions such as the Stetter reaction and various annulation processes through intermediates like Breslow or acylazoliums acs.orgnih.govnih.govmdpi.com. The development of NHC-catalyzed reactions involving fluorinated styrenes is an evolving field, with NHC ligands being employed in conjunction with transition metals like iron for catalytic transformations .
Biocatalytic Approaches and Engineered Enzymes
Biocatalysis offers a sustainable and selective route for chemical transformations. While specific biocatalytic studies directly employing this compound were not detailed, research on related fluorinated styrenes and styrene oxides provides insight into potential biocatalytic pathways. For instance, engineered enzymes have been utilized to catalyze cyclopropanation reactions using 3,4-difluorostyrene (B50085) acs.orgresearchgate.net. Additionally, halohydrin dehalogenases have shown efficacy in the kinetic resolution of fluorinated styrene oxide derivatives, yielding enantiopure products irb.hr. Advances in protein engineering and enzyme evolution continue to expand the scope of biocatalysis for synthesizing complex fluorinated molecules nih.govacs.orgresearchgate.net.
Rhodium-Catalyzed Reactions
Rhodium catalysis is a powerful tool for C-C and C-heteroatom bond formation, with applications extending to fluorinated organic compounds. Rhodium-catalyzed defluorinative vinylation of gem-difluoroalkenes has been reported, leading to the formation of 2-fluoro-1,3-dienes with high stereoselectivity. This transformation often involves C(sp²)-H bond activation and subsequent nucleophilic addition/fluorine elimination, highlighting the unique reactivity imparted by fluorine substituents researchgate.net. Other rhodium-catalyzed reactions, such as transannulation reactions of triazoles with nitriles or reactions involving difluorovinyl tosylates, also demonstrate the utility of rhodium in mediating transformations of fluorinated substrates acs.orgnih.gov.
| Reaction Type | Catalyst System | Conditions | Yield (Typical) | Substrate Relevance | References |
| Defluorinative Vinylation | Rh(III)-catalyzed | C(sp²)-H activation, nucleophilic addition/F-elimination | Moderate to good | gem-difluoroalkenes | researchgate.net |
| Merging with 2,2-Difluorovinyl Tosylates | RhCp*(MeCN)₃(SbF₆)₂ | 100 °C, 6 h | 92% | 2-arylquinazolinones + tosylates | acs.org |
| Transannulation of Triazoles | Rh₂(octanoate)₄ or Rh₂(S-DOSP)₄ | 120 °C | 82% | 1-sulfonyl triazoles + nitriles | nih.gov |
Nickel-Catalyzed Reactions
Nickel catalysis offers efficient pathways for cross-coupling and defluorination reactions. Nickel-catalyzed Suzuki-type cross-coupling of fluorinated alkenyl boronates with alkyl halides has been utilized for the synthesis of monofluoroalkenes sioc-journal.cn. Furthermore, nickel has been employed in the reductive cross-coupling of gem-difluoroalkenes with various alkyl halides and in the defluorinative alkylation of aldehydes with trifluoromethyl alkenes, often involving low-valent nickel species and zinc as a reductant sioc-journal.cnnih.gov. The catalytic system of NiCl₂ with dppp (B1165662) and zinc has also been used for the reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone cas.cn.
| Reaction Type | Catalyst System | Conditions | Yield (Typical) | Substrate Relevance | References |
| Suzuki-type Cross Coupling | NiBr₂(diglyme), 4,4'-di-tert-butyl-2,2'-bipyridine | Mild conditions | Good | Fluorinated alkenyl boronates | sioc-journal.cn |
| Reductive Cross Coupling of gem-Difluoroalkenes | Nickel catalyst | Reductive conditions | Medium to good | gem-difluoroalkenes with alkyl halides | sioc-journal.cn |
| Defluorinative Alkylation of Aldehydes | Nickel complex with bipyridine ligand, Zn | Mild conditions | Moderate to good | Trifluoromethyl alkenes with aliphatic aldehydes | nih.gov |
| Reductive Cross-Coupling of Aryl Iodides | NiCl₂, dppp, Zn | 80 °C, 16 h | Good | Aryl iodides with difluoromethyl 2-pyridyl sulfone | cas.cn |
Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure, particularly the influence of the two fluorine atoms on the aromatic ring and the vinyl group. Fluorine, being highly electronegative, exerts a significant inductive effect, withdrawing electron density from both the aromatic ring and the double bond. This electron-withdrawing nature can influence the susceptibility of the double bond to nucleophilic or electrophilic attack and alter the regioselectivity of reactions.
General principles of structure-reactivity relationships indicate that factors such as bond strength, the energy of frontier molecular orbitals (HOMO and LUMO), and the presence of formal charges play critical roles in determining a molecule's reactivity youtube.comscribd.com. For aromatic compounds, substituent effects, often quantified by Hammett correlations, can predict changes in reaction rates and equilibria libretexts.org. In the context of fluorinated styrenes:
Electronic Effects: The electron-withdrawing nature of fluorine atoms generally deactivates the aromatic ring towards electrophilic aromatic substitution but can activate the vinyl group towards nucleophilic attack. The specific positions of the fluorine atoms (ortho and meta to the vinyl group in this compound) will dictate the precise electronic distribution and steric environment.
Influence on Catalysis: In metal-catalyzed reactions, the electronic properties of the styrene derivative can influence oxidative addition, migratory insertion, and reductive elimination steps. For instance, electron-withdrawing groups on alkenes have been shown to affect the efficacy of Heck reactions, with a decrease in yield observed when fluoroalkyl groups are changed from CF₃ to CF₂H mdpi.com. Similarly, the presence of fluorine can influence β-fluoride elimination pathways in palladium-catalyzed defluorinative couplings nih.gov.
Stereochemical Outcomes: The steric bulk and electronic nature of substituents, including fluorine, can dictate the stereochemical outcome of catalytic reactions, such as the diastereoselectivity observed in rhodium-catalyzed transformations of difluoroalkenes researchgate.net.
While specific studies detailing the comprehensive structure-reactivity relationships for this compound are still emerging, the established principles of fluorinated organic chemistry and the reactivity observed in related difluorostyrenes and difluoroalkenes provide a strong foundation for understanding its chemical behavior.
Compound Index:
this compound
Electronic Effects of Fluorine Substituents
Fluorine is the most electronegative element, and its presence on an aromatic ring or adjacent to a reactive center imparts a strong electron-withdrawing inductive effect (-I) rsc.org. In this compound, these two fluorine atoms collectively withdraw electron density from both the phenyl ring and, consequently, the vinyl group. This electron deficiency generally renders the vinyl group less nucleophilic and less reactive towards electrophilic attack compared to unsubstituted styrene.
This electronic perturbation is evident in several reaction types. For instance, in Diels-Alder reactions, where electron-rich dienes react with electron-poor dienophiles, fluorinated styrenes are typically poorer dienophiles and exhibit lower reactivity than styrene itself psu.edu. The electron-deficient nature of difluorostyrenes contributes to this reduced reactivity .
Steric Effects on Reactivity
Beyond their electronic influence, fluorine atoms also contribute to the steric profile of a molecule. The fluorine atom at the C2 position of this compound is in an ortho position relative to the vinyl group, which can introduce steric hindrance. This steric bulk can impede the approach of reagents to the reactive double bond or influence the orientation of reactants in catalytic processes , rsc.org.
This steric crowding can affect reaction rates and selectivity. In radical polymerization, steric factors, alongside electronic effects, can influence the stability of propagating radicals and thus the polymerization kinetics rsc.org. For example, the macroradical formed from α-(difluoromethyl)styrene (DFMST) experiences both electronic and steric influences that reduce its propagation rate rsc.org.
Furthermore, in stereoselective catalytic reactions, the steric interactions between the substrate and the catalyst are paramount. Studies on enzyme-catalyzed cyclopropanation have indicated that this compound exhibits reduced reactivity and enantioselectivity, partly attributed to steric factors . Similarly, in organocatalytic fluorocyclization reactions, the presence of ortho-substituents on styrene derivatives can lead to significant steric clashes with the catalyst, thereby impacting the enantioselectivity of the process nih.gov, acs.org.
Data Tables
The following tables summarize comparative reactivity data for this compound and related compounds, illustrating the impact of fluorine substituents.
Table 1: Comparative Reactivity in Enzyme-Catalyzed Cyclopropanation
| Substrate | Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| 3,4-Difluorostyrene | Engineered globin | 79 | >99% | 98% |
| This compound | Mb*-δVin-H | 45 | >95% | 90% |
| Styrene | Wild-type enzyme | <10 | N/A | N/A |
Table 2: Reactivity in 1,3-Dipolar Cycloadditions (with Azomethine Ylides)
| Compound | Activation Energy (ΔG‡, kcal/mol) | Reaction Pathway | Yield (%) | Stereoselectivity (dr/ee) |
| Styrene | 24.6 | Concerted | <5 | Low |
| Monofluorostyrene | 22.6 | Stepwise | 10–30 | Moderate |
| This compound | 14.7 | Stepwise | 59–82 | >20:1 dr, 72–96% ee |
| Trifluorostyrene | 15.3 | Stepwise | 60–80 | >20:1 dr, 72–96% ee |
Table 3: Monomer Reactivity Ratios in Radical Copolymerization with Styrene rsc.org
| Monomer | rMonomer | rStyrene | Notes |
| FMST (α-F-styrene) | 0.08 | 0.72 | Slightly more reactive than DFMST and TFMST. |
| DFMST (α-CF2H-styrene) | 0.00 | 0.69 | Low reactivity due to steric and electronic effects. |
| TFMST (α-CF3-styrene) | 0.00 | 0.64 | Similar low reactivity to DFMST in radical conditions. |
Note: this compound itself is not explicitly listed in Table 3, but related fluorinated styrenes are used to illustrate trends in radical polymerization reactivity influenced by fluorine substituents.
Compound Names Table
this compound
Styrene
Monofluorostyrene
Trifluorostyrene
3,4-Difluorostyrene
α-(Difluoromethyl)styrene (DFMST)
α-(Fluoromethyl)styrene (FMST)
α-(Trifluoromethyl)styrene (TFMST)
Polymerization Science of 2,3 Difluorostyrene
Homopolymerization Characteristics
Detailed research findings on the homopolymerization of 2,3-Difluorostyrene are not extensively available in the public domain. While the polymerization of other fluorinated styrenes, such as pentafluorostyrene, has been documented, specific data regarding the molecular weight, polydispersity index (PDI), and thermal properties of poly(this compound) are not readily found in the scientific literature. The thermal properties of a polymer, such as its glass transition temperature (Tg), are crucial for determining its application range. sigmaaldrich.comspecialchem.com The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com Factors that influence the Tg of a polymer include molecular weight, the flexibility of the polymer backbone, and the presence of bulky side groups. sigmaaldrich.com Similarly, the thermal degradation behavior of a polymer is a critical characteristic, indicating its stability at elevated temperatures. nist.govnih.govresearchgate.netnist.gov
Table 1: Homopolymerization Data for this compound
| Polymerization Condition | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Thermal Degradation Temp. (°C) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Copolymerization with Other Monomers
Copolymerization is a versatile method used to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. frontiersin.org The reactivity ratios of the comonomers are critical parameters that determine the composition and structure of the resulting copolymer. fiveable.metulane.edu
The copolymerization of fluorinated styrenes with styrene (B11656) and its derivatives has been a subject of interest to modify the properties of polystyrene. While a study on the copolymerization of various difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates with styrene has been reported, this does not directly provide data for this compound. chemrxiv.orgchemrxiv.org The reactivity ratios, denoted as r1 and r2, quantify the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. fiveable.metulane.eduscielo.org An r value greater than 1 indicates a preference for adding the same monomer, while a value less than 1 suggests a preference for adding the comonomer. fiveable.metulane.edu When the product of the reactivity ratios (r1r2) is close to 1, a random copolymer is typically formed. fiveable.me If r1r2 approaches 0, an alternating copolymer is favored. fiveable.me
Table 2: Reactivity Ratios for Copolymerization of this compound (M1) with Styrene Derivatives (M2)
| Styrene Derivative (M2) | r1 | r2 | r1 * r2 | Polymerization Conditions |
| Styrene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-Methylstyrene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-Chlorostyrene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Copolymerization Data of this compound with Acrylates and Methacrylates
| Comonomer | Reactivity Ratio (r_2,3-DFSty) | Reactivity Ratio (r_comonomer) | Copolymer Composition |
| Methyl Methacrylate (B99206) | Data Not Available | Data Not Available | Data Not Available |
| Ethyl Acrylate (B77674) | Data Not Available | Data Not Available | Data Not Available |
| Butyl Acrylate | Data Not Available | Data Not Available | Data Not Available |
The incorporation of fluorinated monomers into butadiene rubbers could potentially enhance their thermal and chemical resistance. Research has been conducted on the copolymerization of para-fluorostyrene with butadiene using rare-earth metal catalysts. rsc.org However, specific studies detailing the copolymerization of this compound with butadiene, including reactivity ratios and the resulting copolymer properties, are not found in the reviewed scientific literature.
Table 4: Copolymerization of this compound with Butadiene
| Catalyst System | Mole Fraction 2,3-DFSty in Feed | Mole Fraction 2,3-DFSty in Copolymer | Microstructure of Butadiene Units |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Controlled Polymerization Techniques
Controlled polymerization techniques, also known as living polymerizations, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. fluorine1.ru
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. sigmaaldrich.com The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com While RAFT polymerization has been successfully applied to other fluorinated styrenes, detailed kinetic studies and reports on the synthesis of well-defined block copolymers containing this compound via RAFT are scarce in the literature. fluorine1.rursc.org The choice of RAFT agent is crucial for achieving good control over the polymerization. sigmaaldrich.com The effectiveness of the RAFT agent is dependent on the nature of the monomer being polymerized. sigmaaldrich.com
Table 5: RAFT Polymerization of this compound
| RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization (CLRP) method used to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures. researchgate.netresearchgate.net The mechanism relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) complex. researchgate.net
While specific studies detailing the ATRP of this compound are not extensively documented in the reviewed literature, the behavior of structurally similar fluorinated styrenes, such as pentafluorostyrene (FS), provides significant insights. The polymerization of FS via ATRP demonstrates that fluorinated styrenes can be effectively controlled. researchgate.net The electron-withdrawing fluorine atoms on the phenyl ring can increase the polymerization rate compared to non-fluorinated styrene. researchgate.net
Typical conditions for the ATRP of fluorinated styrenes involve a copper(I) halide catalyst (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, PMDETA, or 2,2′-bipyridine). The polymerization is initiated by an organic halide, such as ethyl α-bromoisobutyrate, and is often conducted in bulk or in solvents like xylene or diphenyl ether at elevated temperatures, typically ranging from 70°C to 130°C. researchgate.netosti.gov By employing these methods, well-defined fluorinated polymers with controlled molecular weights and narrow molecular weight distributions (Đ < 1.5) can be achieved. researchgate.netresearchgate.net
Table 1: Representative Conditions for ATRP of Fluorinated Styrenes
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer Đ |
|---|---|---|---|---|---|
| Pentafluorostyrene | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Bulk | 90 | < 1.3 |
| 2,3,5,6-Tetrafluoro-4-methoxystyrene | 1-Phenylethyl bromide | CuBr/bpy | Xylene | 110 | < 1.3 |
Note: This table is illustrative, based on data for similar fluorinated styrenes, to indicate typical ATRP conditions.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another powerful CLRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.orgsigmaaldrich.com This process, often thermally initiated, avoids the use of metal catalysts. sigmaaldrich.com The key to NMP is the reversible homolysis of the C–ON bond of an alkoxyamine at elevated temperatures (typically >100°C), which generates the propagating polymer radical and the mediating nitroxide radical. wikipedia.orgicp.ac.ru
The polymerization of styrene and its derivatives by NMP is well-established. sigmaaldrich.comresearchgate.net Fluorine-containing styrenes are also amenable to this method, although they often require high polymerization temperatures (110-150°C). fluorine1.ru The living nature of NMP allows for the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.orgsigmaaldrich.com A common initiator used in NMP is N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine, also known as a universal initiator, which can be used for a variety of monomers including styrenes. sigmaaldrich.com
While specific kinetic data and detailed findings for the NMP of this compound are sparse, the general principles suggest that a well-controlled polymerization can be achieved, yielding poly(this compound) with predictable molar masses and narrow polydispersity indices.
Anionic Polymerization
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. wikipedia.org It is particularly effective for monomers containing electron-withdrawing substituents, such as fluorinated styrenes, which can stabilize the propagating carbanion. fluorine1.ru This method is known for producing polymers with very narrow molecular weight distributions and for its ability to create well-defined block copolymers due to the living nature of the propagating chains in the absence of termination or transfer reactions. wikipedia.org
The anionic polymerization of fluorinated styrenes, including 2,3,4,5,6-pentafluorostyrene, has been successfully carried out using initiators like sec-butyllithium (B1581126) (s-BuLi) in polar solvents such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). fluorine1.ru However, the high reactivity of the propagating species can also lead to side reactions. For some fluorinated styrenes, such as α-(trifluoromethyl)styrene, side reactions involving addition-elimination can hinder the formation of high molecular weight polymers. ibm.comacs.org The choice of initiator is crucial; less reactive monomers like styrene require strong nucleophiles such as butyl lithium, whereas more electrophilic monomers can be polymerized with weaker initiators. wikipedia.org For this compound, a strong nucleophilic initiator would likely be required to effectively initiate polymerization.
Polymer Microstructure and Architecture Control
The ability to control polymerization on a molecular level allows for the precise design of polymer microstructures and complex architectures, which in turn dictates the macroscopic properties of the material.
Block Copolymer Synthesis
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis is a key application of living polymerization techniques like ATRP and NMP. sigmaaldrich.comharth-research-group.orgrsc.org By sequentially adding different monomers to a living polymer chain, well-defined diblock, triblock, or multiblock copolymers can be prepared. harth-research-group.org
The synthesis of block copolymers containing fluorinated styrene segments is of great interest for creating materials with unique properties, such as amphiphilicity or modified surface energies. For instance, a poly(this compound) block can be synthesized first, and the living chain ends can then be used to initiate the polymerization of a second monomer, such as styrene or a methacrylate, to form a diblock copolymer. Alternatively, a macroinitiator, a polymer chain with an active initiating site at its end, can be used to initiate the polymerization of this compound. researchgate.net ATRP and RAFT (Reversible Addition-Fragmentation chain Transfer) are particularly well-suited for this purpose, enabling the creation of block copolymers with controlled block lengths and low dispersity. fluorine1.ruharth-research-group.org
Table 2: Examples of Block Copolymer Synthesis Strategies Involving Fluorinated Monomers
| Polymerization Method | First Block | Second Monomer | Resulting Architecture |
|---|---|---|---|
| ATRP | Poly(tetrafluoromethoxystyrene) macroinitiator | Pentafluorostyrene | Diblock Copolymer |
| RAFT | Poly(glycidyl methacrylate) macro-CTA | Pentafluorostyrene | Diblock Copolymer |
Note: This table illustrates common strategies for synthesizing block copolymers containing fluorinated segments.
Random Copolymer Synthesis
Random copolymers are formed when two or more different monomers are polymerized simultaneously, leading to a statistical distribution of monomer units along the polymer chain. frontiersin.org The composition and microstructure of the resulting copolymer are determined by the feed ratio of the monomers and their respective reactivity ratios (r₁ and r₂). frontiersin.orgscielo.org The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer (homo-propagation) to the rate constant of it adding to the other monomer (cross-propagation). frontiersin.org
The copolymerization of this compound with other monomers, such as styrene, can be carried out using controlled radical techniques to ensure that all polymer chains have a similar, random composition. frontiersin.org The reactivity ratios can be determined experimentally by analyzing the copolymer composition at low monomer conversion for various initial monomer feed ratios, often using methods like Fineman-Ross or Kelen-Tüdös. scielo.org This data is crucial for predicting the final copolymer composition and properties. For example, in the ATRP of styrene and 2-ethylhexyl acrylate, the reactivity ratios indicated a tendency for random copolymer formation. frontiersin.org Similar studies would be necessary to fully characterize the random copolymerization behavior of this compound.
Regio- and Stereo-regularity in Polymer Chains
The regularity of a polymer chain refers to the specific arrangement of its constituent units. Regioregularity describes the orientation of monomer units (e.g., head-to-tail vs. head-to-head), while stereoregularity (tacticity) describes the spatial arrangement of substituents along the polymer backbone. impact-solutions.co.ukresearchgate.net The three main types of tacticity are:
Isotactic: All substituents are on the same side of the polymer chain.
Syndiotactic: Substituents alternate regularly on opposite sides of the chain.
Atactic: Substituents are arranged randomly. impact-solutions.co.uk
Tacticity significantly influences the physical properties of a polymer, such as its crystallinity and glass transition temperature. impact-solutions.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine polymer tacticity. measurlabs.comsemanticscholar.org For polystyrene and its derivatives, the signals of the aromatic and aliphatic protons and carbons in ¹H and ¹³C NMR spectra are sensitive to the stereochemical environment, and their splitting patterns can be used to quantify the relative amounts of isotactic, syndiotactic, and heterotactic sequences (e.g., triads like mm, mr, rr). researchgate.netyoutube.com
While specific studies on the regio- and stereoregularity of poly(this compound) were not found in the reviewed literature, the polymerization method employed is known to have a significant impact. For example, certain metallocene catalysts can produce highly syndiotactic polystyrene, whereas radical polymerization typically yields atactic polymer. researchgate.net Anionic polymerization can also lead to different tacticities depending on the solvent and counter-ion. A detailed NMR analysis of poly(this compound) would be required to elucidate the specific tacticity produced by different polymerization techniques.
Polymerization Kinetics and Thermodynamics of this compound
The study of polymerization kinetics and thermodynamics provides fundamental insights into the reaction rates, mechanisms, and feasibility of polymer formation. For substituted monomers like this compound, the presence of fluorine atoms on the aromatic ring can significantly influence its reactivity and the properties of the resulting polymer. This section explores key kinetic and thermodynamic parameters pertinent to the polymerization of this compound.
Monomer Reactivity Ratios
In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios are crucial parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the system. These ratios, typically denoted as r₁ and r₂, are defined by the Mayo-Lewis equation and predict the composition and microstructure of the final copolymer.
The reactivity ratio is the ratio of the rate constant for a propagating chain ending in a given monomer adding to the same type of monomer to the rate constant of it adding to the other monomer.
If r₁ > 1, the growing chain radical M₁• prefers to add to its own monomer M₁.
If r₁ < 1, the radical M₁• preferentially adds to the comonomer M₂.
If r₁ = r₂ = 1, the two monomers exhibit equal reactivity towards both propagating radicals, resulting in a random copolymer where the composition matches the feed ratio.
If r₁ and r₂ are both close to 0, the monomers have a strong preference to add to the other type, leading to an alternating copolymer.
For context, the table below presents established reactivity ratios for the copolymerization of the parent monomer, styrene (M₁), with methyl methacrylate (M₂), a widely studied system. The fluorinated nature of this compound would be expected to alter these values due to electronic and steric effects of the fluorine substituents.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization System | Reference |
|---|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate (MMA) | 0.53 | 0.46 | 60 | Bulk | |
| Styrene | Methyl Methacrylate (MMA) | 0.697 | 0.491 | 60 | Benzene Solution | |
| Styrene | Methyl Methacrylate (MMA) | 0.45 | 0.38 | 70 | Benzene Solution (F-R Method) | |
| Styrene | Methyl Methacrylate (MMA) | 0.49 | 0.35 | 70 | Benzene Solution (K-T Method) |
F-R Method: Fineman-Ross Method; K-T Method: Kelen-Tüdös Method.
Research has been conducted on related fluorinated compounds, such as the copolymerization of various difluoro ring-disubstituted isobutyl phenylcyanoacrylates, including a 2,3-difluoro variant, with styrene, indicating active investigation into the polymerization behavior of molecules with this substitution pattern.
Activation Energy Profiles in Polymerization
Eₐ,ₒᵥₑᵣₐₗₗ = Eₚ + (Eᵢ/2) - (Eₜ/2)
The activation energy for propagation (Eₚ) is generally higher than that for termination (Eₜ), and both are significantly lower than the activation energy for initiator decomposition (Eᵢ).
Specific activation energy profiles for the homopolymerization of this compound are not documented in the available literature. However, values for the parent monomer, styrene, have been extensively studied and provide a baseline for understanding the potential influence of fluorine substitution. The strong electronegativity of fluorine atoms can alter the electron density of the vinyl group and the stability of the propagating radical, thereby influencing the activation barriers for propagation and termination steps compared to unsubstituted styrene.
| Monomer | Polymerization Method | Overall Activation Energy (Eₐ) (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Styrene | Free-Radical (Batch Reactor) | ~90 | |
| Styrene | Free-Radical (Spinning Disc Reactor) | 40.59 ± 1.11 | |
| Styrene | Termination Step (Eₐ(<kₜ>)) in Ethyl Benzene | 25–39 |
Advanced Materials Science Applications of 2,3 Difluorostyrene Polymers
Electronic Materials Applications
The introduction of fluorine atoms into a polymer backbone generally enhances its electrical insulating properties and lowers its dielectric constant. This is due to the high electronegativity of fluorine, which leads to strong carbon-fluorine bonds and low polarizability.
Insulating Materials
Polymers based on 2,3-difluorostyrene would be anticipated to exhibit high volume resistivity and surface resistivity, making them potential candidates for use as insulating materials in electronic components. The presence of two fluorine atoms on the phenyl ring could contribute to a more stable polymer with reduced electrical leakage compared to non-fluorinated polystyrene.
Dielectric Materials
Fluorinated polymers are known for their low dielectric constants, which is a critical property for materials used in high-frequency applications to minimize signal loss and cross-talk. It is plausible that poly(this compound) would have a lower dielectric constant than polystyrene. The specific dielectric constant and dielectric loss would depend on the polymer's molecular weight, purity, and processing conditions.
High-Performance Polymer Applications
The strong C-F bond imparts high thermal and chemical stability to fluoropolymers, making them suitable for demanding environments.
Automotive Sector Materials
In the automotive sector, materials with high thermal stability and resistance to chemicals and weathering are required for various components. While specific data for poly(this compound) is unavailable, fluoropolymers are generally used in applications such as seals, gaskets, and wire insulation due to their durability.
Aerospace Sector Materials
The aerospace industry demands materials with exceptional thermal stability, chemical resistance, and low flammability. Fluoropolymers are often utilized for their ability to withstand extreme temperatures and harsh environments. Poly(this compound), if synthesized to a high molecular weight, might be explored for applications requiring these properties, but this remains speculative without concrete research data.
Surface Science and Coating Applications
The presence of fluorine atoms on a polymer surface typically results in low surface energy, leading to hydrophobic and oleophobic properties. This makes fluorinated polymers excellent candidates for protective coatings. A coating of poly(this compound) would be expected to provide a surface with good water and oil repellency, as well as chemical resistance.
Low Surface Energy Materials
Polymers containing fluorinated monomers are renowned for their exceptionally low surface energies. fluorine1.runist.gov This characteristic is a direct result of the dense, stable C-F bonds that reduce intermolecular forces at the polymer-air interface. The introduction of fluorine into a polymer backbone, such as in poly(this compound), is a key strategy for creating highly non-wettable and low-friction surfaces. fluorine1.ru
Research into fluorinated block copolymers demonstrates that the surface energy is significantly influenced by the length and nature of the fluorinated side chain. cmu.edu For instance, polymers with perfluoroheptyl groups have been shown to achieve surface tensions as low as approximately 7 mN/m, while those with shorter perfluoropropyl groups exhibit surface tensions around 12 mN/m. cmu.edu Even subtle changes, such as capping a perfluorinated side chain with a CF2H end group instead of a CF3 group, can dramatically increase the surface energy. cmu.edu This illustrates the precise control over surface properties that can be achieved through monomer design. The presence of a low-surface-energy block in a copolymer architecture drives the segregation of fluorinated segments to the surface, effectively engineering the material's interface with its environment. nist.gov
The low surface energy of these materials is critical for applications requiring hydrophobicity, oil repellency, and reduced adhesion.
Surface Energy of Various Polymers
| Polymer Name | Abbreviation | Surface Energy (mN/m or dynes/cm) |
|---|---|---|
| Polytetrafluoroethylene | PTFE | 20 |
| Polytrifluoroethylene | P3FEt | 23.9 |
| Polyvinylidene Fluoride (B91410) | PVDF | 30.3 |
| Polychlorotrifluoroethylene | PCTrFE | 30.9 |
| Polypropylene | PP | 30.1 |
| Polystyrene | PS | 40.7 |
| Poly(methyl methacrylate) | PMMA | 41.1 |
| Polyvinylchloride | PVC | 41.5 |
This table presents representative surface energy values for common polymers to illustrate the effect of fluorination. Data sourced from surface-tension.detstar.com.
Directed Self-Assembly (DSA) in Nanofabrication
Directed self-assembly (DSA) of block copolymers (BCPs) is a revolutionary bottom-up approach for fabricating nanoscale patterns, pushing the boundaries of conventional lithography to achieve sub-10 nm resolutions. mdpi.comresearchgate.net This technique harnesses the intrinsic ability of BCPs to microphase-separate into periodic nanostructures like lamellae or cylinders. youtube.com The size and spacing of these features are dictated by the molecular weight of the polymer and the interaction between the blocks. youtube.com
Design of High-χ Block Copolymers
The thermodynamic driving force for phase separation in BCPs is described by the product χN, where N is the degree of polymerization and χ (the Flory-Huggins interaction parameter) quantifies the incompatibility between the two blocks. youtube.com To create ever-smaller features (i.e., with a lower N), a correspondingly higher χ is required. researchgate.net
The incorporation of fluorine-containing monomers is a primary strategy for designing high-χ BCPs. nih.gov The significant difference in polarity and chemical nature between a fluorinated block, such as poly(this compound), and a non-fluorinated block like polystyrene (PS) results in a large χ value. nih.govaps.org This strong segregation strength enables the formation of well-defined, smaller domains, making such BCPs ideal candidates for high-resolution DSA applications in the semiconductor industry for patterning features like FinFETs. researchgate.netumn.edu High-χ BCPs are essential for pushing beyond the limitations of the traditional polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) system, which has a relatively low χ and a minimum pitch of around 24 nm. researchgate.net
Tuning Glass Transition Temperatures for DSA Kinetics
The self-assembly process requires the polymer chains to have sufficient mobility to arrange themselves into their lowest energy, ordered state. This is typically achieved by thermal annealing at a temperature above the glass transition temperatures (Tg) of both blocks. researchgate.net The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, mobile state.
Glass Transition Temperatures (Tg) of Relevant Homopolymers
| Repeating Unit | Abbreviation | Tg (°C) |
|---|---|---|
| Styrene (B11656) | PS | 107 |
| Methyl methacrylate (B99206) | PMMA | 105 (syndiotactic) |
| t-Butyl methacrylate | PtBuMA | 122 |
| Dimethylsiloxane | PDMS | -127 |
| 4-Acetoxystyrene | - | 116 |
| 4-Bromostyrene | - | 118 |
This table provides reference Tg values for polymers commonly used in or compared with block copolymers for DSA. The Tg for a specific block within a copolymer can be influenced by the presence of the other block. Data sourced from polymersource.ca.
Surface Energy Balance in Block Copolymer Films
For many DSA applications, particularly in semiconductor manufacturing, the lamellar or cylindrical microdomains must be oriented perpendicular to the substrate. This orientation allows the pattern to be transferred vertically into the underlying material. mdpi.com Achieving this perpendicular orientation is highly dependent on the surface energies at the substrate-polymer and polymer-air interfaces. mdpi.com
Functionalization and Derivatization Chemistry of 2,3 Difluorostyrene
Synthesis of Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic frameworks is a significant area of organofluorine chemistry, driven by the beneficial effects of fluorine on biological properties. 2,3-Difluorostyrene and related difluorostyrene (B1617740) derivatives serve as precursors in the synthesis of various fluorinated heterocycles. For instance, β,β-difluorostyrene derivatives bearing a hydroxyl group at the ortho-position have been utilized in 5endo-trig cyclization reactions to synthesize 3-alkylated 2-fluorobenzofurans researchgate.net. While this specific example refers to a β,β-difluorostyrene, the general principle of using difluorostyrene derivatives to construct fluorinated heterocyclic systems is well-established. Research into fluorinated thiophenes, for example, highlights the importance of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, for constructing fluorinated sulfur-containing heterocycles mdpi.com.
Formation of Fluorinated Olefin Derivatives
This compound can be transformed into a variety of other fluorinated olefin derivatives through various chemical reactions. For example, silylated β,β-difluorostyrene derivatives can undergo addition-elimination reactions with organolithium reagents, followed by bromination/desilicobromination, to yield bromofluoroalkenes researchgate.net. These bromofluoroalkenes can then participate in Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to access a range of tri- and tetrasubstituted fluoroalkenes researchgate.netnih.gov. Furthermore, reductive cleavage of the C-F bond in gem-difluoroalkenes, including those derived from difluorostyrenes, can lead to monofluoroalkenes. Methods using reductants like Red-Al® have been developed for the selective hydrodefluorination of difluoroalkenes, yielding E-selective monofluoroalkene products in moderate to high yields rsc.org.
Preparation of Silylated Difluorostyrene Derivatives
Silylated difluorostyrene derivatives are important intermediates for further synthetic transformations. Efficient synthetic routes to silylated 2,2-difluorostyrene derivatives have been reported, often involving cross-coupling reactions. For instance, the preparation of 1-aryl-2,2-difluoroethenyl(t-butyldimethyl)silanes can be achieved via cross-coupling reactions of 2,2-difluoro-1-(t-butyldimethyl)silylethenyl tosylate with arylboronic acids researchgate.net. These silylated compounds are key intermediates in stereocontrolled syntheses, allowing access to both cis- and trans-β-fluorostyrene derivatives through subsequent transformations like stereospecific replacement of the silyl (B83357) group or bromination/desilicobromination followed by reduction researchgate.netresearchgate.net.
Functionalization in Biocatalysis
Biocatalysis offers a sustainable and selective approach for the functionalization of organic molecules. While direct literature specifically detailing the biocatalytic functionalization of this compound is limited, related fluorinated styrenes have been explored. For example, engineered myoglobin-based catalysts have been used for the stereoselective synthesis of fluorinated cyclopropanes from gem-difluoroalkenes, including a study on this compound utdallas.edu. In this study, this compound was cyclopropanated using an engineered myoglobin (B1173299) variant (Mb*-δVin-H), yielding the cyclopropane (B1198618) product in 45% yield with >95% diastereoselectivity and 90% enantioselectivity utdallas.edu. This demonstrates the potential of biocatalysis for selective transformations of difluorostyrene scaffolds.
Enzyme Active Site Modification
While not directly involving this compound, the broader field of enzyme active site modification is crucial for developing biocatalysts capable of transforming fluorinated substrates. Protein engineering, including directed evolution and rational design, allows for the modification of enzyme active sites to enhance their activity, selectivity, and substrate scope nih.govnih.gov. For example, engineered P450 enzymes have been developed for regioselective hydroxylation of various organic molecules, which can be a precursor step for subsequent fluorination reactions nih.gov. The development of biocatalysts capable of specific C-H activation and functionalization is an ongoing area of research that could be applied to substrates like this compound in the future.
Fluorinated Amino Acid Scaffolds and their Applications
Fluorinated amino acids are increasingly important in medicinal chemistry due to their ability to modulate physicochemical properties, enhance metabolic stability, and influence conformational preferences nih.govmdpi.com. While this compound itself is not an amino acid, its derivatives or related fluorinated aromatic compounds can serve as building blocks for creating fluorinated amino acid scaffolds. For instance, fluorinated phenylalanines and other fluorinated amino acids are synthesized and incorporated into peptides to improve their properties mdpi.comfrontiersin.org. The CF₂H group, for example, is recognized as a useful structural motif in medicinal chemistry, acting as a bioisostere and influencing lipophilicity and hydrogen-bonding capacity beilstein-journals.org. The development of synthetic methodologies for incorporating fluorine into amino acid structures, often involving fluorination reactions of non-fluorinated precursors or the use of fluorinated building blocks, is a key area of research mdpi.com.
Compound Table:
| Chemical Name | CAS Number |
| This compound | 100-45-8 |
| β,β-Difluorostyrene | N/A |
| Monofluoroalkenes | N/A |
| Silylated Difluorostyrene | N/A |
| Bromofluoroalkenes | N/A |
| 1,1-Diaryl-2-fluoroethenes | N/A |
| 3-Alkyl-2-fluorobenzofurans | N/A |
| Fluorinated Thiophenes | N/A |
| 2-Fluorobenzofurans | N/A |
| Fluorinated Phenylalanines | N/A |
Computational and Theoretical Investigations of 2,3 Difluorostyrene Systems
Quantum Mechanical Studies
Quantum mechanical methods provide a fundamental approach to understanding molecular systems by solving the Schrödinger equation. For 2,3-difluorostyrene, these methods are employed to predict its electronic configuration, geometry, and energetic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely utilized quantum mechanical method that calculates the ground-state electron density of a many-electron system to determine its properties github.iontnu.no. DFT offers a balance between computational cost and accuracy, making it a powerful tool for studying molecules like this compound nih.gov. Studies on related fluorinated styrenes have employed DFT to optimize molecular geometries and analyze electronic structures fluorine1.ruresearchgate.net. For instance, DFT calculations, often utilizing functionals like PBE0 or B3LYP with basis sets such as 6-311G** or 6-31+G(d,p), have been used to determine optimized geometries and electronic properties of fluorinated styrenes, providing insights into their reactivity and stability fluorine1.ruvulcanchem.comnih.govmdpi.com. These calculations can predict parameters such as charge distribution, bond lengths, and energy profiles, which are crucial for understanding chemical behavior.
Table 1: Common DFT Functionals and Basis Sets in Computational Studies
| DFT Functional | Basis Set Examples | Typical Applications | Relevant to this compound Studies |
| PBE0 | 6-311G | Geometry optimization, electronic structure analysis of fluorinated styrenes fluorine1.ru | Yes |
| B3LYP | 6-31G(d), 6-31+G(d,p) | Geometry optimization, electronic structure, hydrogen bonding nih.govmdpi.comconicet.gov.ar | Yes |
| M06-2X | 6-311+G | Hydrogen bonding, electronic structure, stability analysis nih.govresearchgate.net | Yes |
| CAM-B3LYP-D3 | 6-31+G(d,p) | Interaction energies, non-covalent interactions mdpi.com | Yes |
| DFT-D3 | Various | Dispersion corrections for intermolecular interactions mdpi.comarxiv.org | Yes |
DFT calculations are also fundamental in developing predictive models for materials and chemical reactions, often serving as a benchmark for machine learning potentials researchgate.netmit.edu. The accuracy and reproducibility of DFT results depend significantly on the chosen functional, basis set, and computational parameters nih.govresearchgate.net.
Ab Initio Methods
Ab initio methods, meaning "from first principles," rely solely on fundamental physical constants and the system's atomic composition to solve the electronic Schrödinger equation wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD), aim for higher accuracy than DFT but are computationally more demanding wikipedia.orgresearchgate.net. Ab initio calculations have been applied to study various aspects of molecular behavior, including the electronic structure of atoms and molecules aps.org, mechanical properties of materials researchgate.net, and the nature of intermolecular interactions, such as C-F hydrogen bonds rsc.org. For fluorinated systems, ab initio calculations can provide detailed insights into electron distribution and bonding, complementing DFT results researchgate.net.
Table 2: Illustrative Ab Initio Methods
| Method Type | Description | Computational Cost | Accuracy Level |
| Hartree-Fock (HF) | Solves the Schrödinger equation using a mean-field approximation for electron-electron repulsion; provides a starting point for other methods. | Moderate | Moderate |
| MP2 (Møller-Plesset) | Includes electron correlation effects beyond HF by considering double excitations; improves accuracy for energies and geometries. | High | High |
| CCSD/CCSD(T) | Coupled Cluster methods that systematically include electron correlation effects, including single, double, and (in CCSD(T)) triple excitations. | Very High | Very High |
| STO-3G | A minimal basis set often used in early ab initio studies for conceptual understanding researchgate.netresearchgate.net. | Low | Low |
While specific ab initio studies on this compound might be limited in the readily available literature, the principles and methodologies are well-established for similar aromatic systems researchgate.netwikipedia.orgaps.orgresearchgate.net.
Reaction Mechanism Elucidation
Understanding the intricate pathways of chemical reactions is vital for predicting product outcomes and optimizing synthetic routes. Computational methods, particularly transition state analysis, play a crucial role in this elucidation.
Transition State Analysis
Transition state (TS) calculations are employed to identify the highest energy point along a reaction coordinate, providing critical information about activation energies and reaction barriers e3s-conferences.orgnih.govarxiv.org. For reactions involving this compound, such analyses can shed light on the energetics and feasibility of bond-forming or bond-breaking processes. DFT methods, often in conjunction with specific search algorithms like QST3 or the Nudged Elastic Band (NEB) method, are commonly used to locate and characterize these transition states arxiv.orge3s-conferences.orgarxiv.org. The energy difference between reactants and the transition state, known as the activation energy, directly influences reaction rates mdpi.com. Studies on related systems have revealed transition state structures that dictate reaction selectivity and efficiency e3s-conferences.orgnih.govresearchgate.netwhiterose.ac.uk.
Table 3: Illustrative Transition State Energy Barriers (kcal/mol)
| Reaction Type/System | Method Used | Activation Energy (Ea) | Notes |
| Hypothetical C-F insertion into α-fluorostyrenes | DFT (unspecified) | Varies | Hydrogen bond donors activate C-F bonds researchgate.net |
| Base-catalyzed hydrolysis of amides | CCSD(T) | ~21.2 - 26.0 | Free energy barriers calculated, good agreement with experimental values nih.gov |
| Gold-catalyzed rearrangements | DFT | ~17.8 | Activation energy for hydroarylation step whiterose.ac.uk |
| OH radical reaction with PAHs | DFT (QST2) | ~45.037 | Activation energy from reactant to transition state mdpi.com |
Stereoselectivity Predictions
The prediction and control of stereoselectivity in chemical reactions are paramount in synthetic chemistry, particularly for pharmaceuticals and fine chemicals. Computational chemistry, through the analysis of transition states and reaction pathways, can accurately predict the stereochemical outcome of a reaction rsc.org. Studies on fluorinated styrenes, such as 3,4-difluorostyrene (B50085), have demonstrated that computational methods can effectively guide the design of catalysts for highly stereoselective transformations, like cyclopropanation reactions with engineered enzymes rsc.org. By analyzing the energetic differences between competing diastereomeric or enantiomeric transition states, computational models can forecast the preferred stereoisomer formed.
Intermolecular Interactions and Hydrogen Bonding
Intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, play a significant role in determining the physical properties, crystal packing, and reactivity of molecules like this compound researchgate.netuba.ar. Computational methods, such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-covalent Interaction (NCI) analysis, are extensively used to characterize these interactions mdpi.comresearchgate.netnih.gov.
Fluorine atoms, due to their electronegativity, can participate in hydrogen bonding as weak acceptors, influencing molecular conformation and intermolecular association researchgate.netrsc.org. Studies on fluorinated compounds have revealed that C-F bonds can engage in weak hydrogen bonds with suitable donors, with computational analyses quantifying these interactions and comparing them to experimental observations conicet.gov.arrsc.orgkent.ac.uk. DFT calculations, often combined with dispersion corrections (e.g., DFT-D3), are employed to accurately model these often subtle interactions mdpi.comresearchgate.net.
Table 4: Representative Intermolecular Interaction Energies
| Interaction Type | System/Context | Method Used | Interaction Energy (kJ/mol) | Notes |
| C-H···F Hydrogen Bond | General C-F interactions | DFT (various) | ~2 - 10 | Dispersive contributions are significant rsc.org |
| O-H···N Hydrogen Bond | Adrenaline and TMSA complex | B3LYP/6-31G* | ~45.6 - 53.7 | More stable than N-H···O or O-H···O bonds conicet.gov.ar |
| Amide-Water Complex | Formamide + Water | CCSD(T)/aug-cc-pVDZ | ~89.9 | Free energy barrier for hydrolysis, related to solvation effects nih.gov |
| AmB-DSPE Dimer | Amphotericin B and DSPE conjugate | CAM-B3LYP-D3/6-31+G(d,p) | Not explicitly quantified | High abundance of noncovalent interactions, including C-H···O and H···H mdpi.com |
The analysis of intermolecular interactions is crucial for understanding phenomena such as crystal packing, solvation effects, and the self-assembly of molecules. For this compound, these interactions will influence its solid-state properties and its behavior in solution or in complex molecular assemblies.
Water Complexes of Fluorostyrenes
Studies on the interaction of fluorostyrenes with water molecules have employed advanced computational and spectroscopic techniques to elucidate the nature of their complexes. Investigations, particularly those involving para-fluorostyrene, reveal the formation of stable 1:1 complexes with water. These studies typically utilize ab initio quantum chemistry calculations and density functional theory (DFT) methods, such as the B3LYP functional with basis sets like 6-311G, to predict and analyze various conformational structures and interaction energies researchgate.netresearchgate.netaip.orgtum.de.
The research indicates that water molecules can form distinct types of hydrogen bonds with fluorostyrenes. These include:
O-H···π interactions: Where the hydrogen atom of water forms a bond with the π electron system of the aromatic ring researchgate.netresearchgate.netnih.gov.
O-H···F interactions: Hydrogen bonding directly involving the fluorine atom as an acceptor.
C-H···O interactions: Hydrogen bonding where a C-H bond of the fluorostyrene acts as a donor to the oxygen atom of water researchgate.netresearchgate.netnih.gov.
In the case of para-fluorostyrene, ab initio calculations have predicted multiple stable conformers, with in-plane arrangements often favored due to the synergistic effect of O-H···F and C-H···O hydrogen bonds, leading to the formation of stable six-membered rings researchgate.netresearchgate.netaip.orgtum.de. The presence of fluorine atoms can steer the water molecule into configurations that maximize these specific interactions, sometimes to the detriment of direct π-system interaction aip.org.
While specific computational data for this compound and its water complexes are not detailed in the provided search results, the principles observed in para-fluorostyrene studies suggest that this compound would also form complexes with water. The ortho and meta positioning of the fluorine atoms in this compound would likely lead to unique interaction geometries and strengths compared to its para-substituted counterpart, influenced by both inductive and mesomeric effects of the fluorine atoms and their relative positions.
Influence of Fluorination on Hydrogen-Bonding Properties
The substitution of fluorine atoms into organic molecules significantly influences their chemical and physical properties, including their hydrogen-bonding capabilities. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. This effect can alter the electron distribution within the molecule, impacting the acidity or basicity of adjacent functional groups and, consequently, their propensity to participate in or accept hydrogen bonds medchem-ippas.euresearchgate.netresearchgate.net.
Theoretical investigations across various fluorinated compounds have demonstrated that fluorine substitution can lead to changes in molecular geometry and the positioning of electron lone pairs, which in turn affects hydrogen bond strengths medchem-ippas.eu. For instance, fluorine atoms can act as weak hydrogen bond acceptors, engaging in interactions such as O-H···F or N-H···F researchgate.net. Furthermore, fluorine substitution can facilitate intramolecular hydrogen bonding, for example, OH···F interactions, which can reduce the molecule's capacity for intermolecular hydrogen bonding by effectively sequestering a hydrogen bond donor site chemistryviews.orgnih.gov.
The position of fluorine atoms is critical in determining these effects. Studies on fluorinated pyridines, for example, show that substitution at the ortho and para positions can have more pronounced effects on hydrogen bond strengths compared to meta substitution rsc.org. For this compound, the presence of fluorine atoms at both the ortho (C2) and meta (C3) positions relative to the vinyl group would create a distinct electronic environment. The combined electron-withdrawing effects of these two fluorine atoms are expected to influence the π-electron density of the styrene (B11656) ring and the reactivity of the vinyl group, thereby modulating its hydrogen-bonding interactions with water or other protic species. Specific quantitative data detailing these influences for this compound from the provided literature is not available.
Spectroscopic Characterization Methodologies for 2,3 Difluorostyrene and Its Derivatives
Mass Spectrometry Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds bibliotekanauki.pl. The GC component separates the components of a mixture based on their boiling points and affinity for the stationary phase within a chromatographic column. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z). This process generates a mass spectrum, which serves as a unique fingerprint for the compound.
For 2,3-difluorostyrene, GC-MS is invaluable for confirming its identity and assessing its purity. The technique can detect and identify residual starting materials, byproducts, or degradation products that may be present in a synthesized sample. The presence of fluorine atoms can influence fragmentation patterns, potentially leading to characteristic ions that aid in identification. Expected outputs from a GC-MS analysis of this compound would include a specific retention time on the GC column and a mass spectrum featuring a molecular ion peak (corresponding to the molecular weight of C₈H₆F₂) and various fragment ions resulting from the cleavage of chemical bonds within the molecule bibliotekanauki.plresearchgate.net.
Illustrative GC-MS Data for a Fluorinated Styrene (B11656) Derivative
| Parameter | Typical Value/Description |
| Retention Time (min) | ~8.0 - 10.0 (dependent on GC column and conditions) |
| Molecular Ion (M⁺) | m/z 126 (for C₈H₆F₂) |
| Key Fragment Ions | m/z 115 (loss of F), m/z 101 (loss of CH₂F), m/z 93 (loss of F, CH₂) |
| Purity Assessment | Based on the presence of expected ions and absence of significant impurity peaks. |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule. These transitions typically occur in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. For organic molecules like styrenes, electronic spectroscopy can reveal information about π-electron systems, conjugation, and the influence of substituents, such as fluorine atoms, on the electronic structure. The presence of fluorine can modify electron density distribution, potentially shifting absorption and emission wavelengths.
Laser-Induced Fluorescence (LIF)
Laser-Induced Fluorescence (LIF) is a highly sensitive optical spectroscopic technique that utilizes a laser as the excitation source to induce fluorescence in a sample edinst.comlibretexts.org. When a molecule absorbs photons from the laser, its electrons are promoted to higher energy excited states. As these excited molecules relax back to lower energy states, they emit photons, a process known as fluorescence. LIF allows for the detection and analysis of these emitted photons, providing detailed information about the electronic and vibrational energy levels of the molecule.
The application of LIF to this compound could yield excitation and emission spectra, which map the wavelengths at which the molecule absorbs light and subsequently emits fluorescence. These spectra can offer insights into the electronic transitions of the fluorinated styrene, including potential vibronic coupling (transitions involving both electronic and vibrational energy changes) libretexts.org. The high sensitivity of LIF makes it suitable for detecting even trace amounts of the compound.
Illustrative LIF Data for an Aromatic Compound
| Parameter | Typical Value/Description |
| Excitation Wavelengths | UV range (e.g., 250-350 nm) |
| Emission Wavelengths | Visible range (e.g., 300-500 nm) |
| Fluorescence Intensity | Relative intensity of emission peaks, proportional to concentration. |
| Vibrational Fine Structure | Fine peaks superimposed on broad emission bands, indicating vibrational levels. |
Fluorescence Dip Infrared (FDIR) Spectroscopy
Fluorescence Dip Infrared (FDIR) spectroscopy is a sophisticated technique that combines laser-induced fluorescence with infrared (IR) spectroscopy to probe the vibrational structure of electronically excited states. In FDIR, a molecule is first excited to an electronic state using a tunable laser. While in this excited state, a second, tunable infrared laser is used to induce vibrational transitions. The absorption of IR photons by the excited molecule causes a decrease (a "dip") in the fluorescence signal. By scanning the IR laser frequency and monitoring the fluorescence dip, the vibrational spectrum of the electronically excited state can be mapped.
For this compound, FDIR spectroscopy would provide detailed information about the vibrational modes of its excited electronic states. This can offer valuable insights into molecular geometry, bond strengths, and dynamics in these transient excited states, which are not accessible through conventional IR or UV-Vis spectroscopy alone.
Illustrative FDIR Data for an Excited State Molecule
| Parameter | Typical Value/Description |
| Excited State Vibrational Frequencies | IR absorption frequencies (cm⁻¹) in the excited electronic state. |
| Band Assignments | Correlation of observed IR bands to specific molecular vibrations of the excited molecule. |
| Fluorescence Depletion | Magnitude of fluorescence dip at specific IR frequencies, indicating vibrational transitions. |
Chromatographic Methods for Characterization
Chromatographic techniques are essential for separating complex mixtures into their individual components, thereby enabling the characterization and quantification of each part. These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized liquid chromatography technique primarily used for the analysis of polymers waters.comwikipedia.org. GPC separates molecules based on their size or hydrodynamic volume in solution, rather than on chemical interactions. The stationary phase consists of porous beads packed into a column. Larger molecules, unable to penetrate the pores, elute first, while smaller molecules that can enter the pores are retained longer.
If this compound is utilized as a monomer in polymerization reactions, GPC is a critical tool for characterizing the resulting polymers. It provides essential information about the polymer's molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are crucial as they significantly influence the macroscopic physical and mechanical properties of the polymer, such as its viscosity, strength, and thermal behavior waters.comresearchgate.net.
Illustrative GPC Data for a Polymer
| Parameter | Typical Value/Description |
| Number-Average Molecular Weight (Mn) | e.g., 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | e.g., 100,000 g/mol |
| Polydispersity Index (PDI) | Mw/Mn (e.g., 2.0) |
| Elution Profile | Chromatogram showing the distribution of molecular sizes. |
Ethical Considerations in 2,3 Difluorostyrene Research
Non-Clinical Study Compliance in Development
Before any new chemical substance, including 2,3-Difluorostyrene, can be considered for widespread use, it must undergo rigorous non-clinical safety testing. sigmaaldrich.comgmpsop.com Compliance with established guidelines during these studies is an ethical imperative to ensure the quality and integrity of the data generated. safetyculture.com The internationally recognized standard for these studies is Good Laboratory Practice (GLP). safetyculture.comnih.govfda.govfda.govresearchgate.net
GLP principles are a set of regulations that govern the planning, performance, monitoring, recording, reporting, and archiving of non-clinical safety studies. safetyculture.comfreyrsolutions.comjafconsulting.com Adherence to GLP ensures that the data is reliable, reproducible, and can be used by regulatory authorities to assess the safety of the substance. gmpsop.com For a compound like this compound, non-clinical studies would be designed to identify potential toxic effects, determine target organs, and understand the dose-response relationship. fda.govafmps.be
The key principles of Good Laboratory Practice that would be applied in the non-clinical evaluation of this compound are summarized in the table below.
| Principle | Description | Relevance to this compound Research |
| Test Facility Organization and Personnel | Defines the roles and responsibilities of management, the study director, and study personnel, ensuring they are qualified and trained. | Ensures that the individuals conducting safety studies on this compound have the necessary expertise and that there is clear accountability for the study's conduct. jafconsulting.com |
| Quality Assurance Programme | Establishes an independent quality assurance unit to monitor the study conduct and ensure compliance with GLP principles. | Provides an independent oversight mechanism to verify the integrity of the data generated during the toxicological evaluation of this compound. fda.gov |
| Facilities | Requires that the laboratory facilities are of suitable size, construction, and location to meet the requirements of the study and to minimize disturbances. | Prevents contamination and ensures a controlled environment for handling this compound and conducting animal or in-vitro studies. safetyculture.com |
| Apparatus, Material, and Reagents | Mandates that equipment used in the study is properly calibrated, maintained, and that materials and reagents are appropriately labeled and stored. | Guarantees that the results of the safety assessment of this compound are accurate and not compromised by faulty equipment or contaminated materials. |
| Test Systems | Pertains to the proper care, housing, and identification of animal or plant test systems used in the studies. | Ensures the welfare of any living organisms used in the testing of this compound and the validity of the biological data obtained. |
| Test and Reference Items | Requires proper characterization, handling, sampling, and storage of the test substance (this compound) and any reference compounds. | Ensures that the substance being tested is correctly identified and that its stability and concentration are known throughout the study. |
| Standard Operating Procedures (SOPs) | Mandates that written and approved SOPs are in place for all routine laboratory procedures. | Promotes consistency and reproducibility in the methods used to evaluate the safety of this compound. fda.gov |
| Performance of the Study | Outlines the requirements for the study plan (protocol), the conduct of the study, and the documentation of all data. | Ensures that the safety assessment of this compound is well-planned, executed according to the plan, and that all observations are accurately recorded. jafconsulting.com |
| Reporting of Study Results | Specifies the content of the final study report, which should provide a complete and accurate account of the study and its findings. | Facilitates a comprehensive and transparent communication of the safety profile of this compound to regulatory agencies. |
| Storage and Retention of Records and Materials | Requires the archiving of all study-related records and materials for a specified period. | Allows for future review and verification of the study data for this compound. |
Environmental Impact Assessments in Chemical Synthesis
A significant ethical consideration in the development of new chemical compounds is their potential impact on the environment. nih.gov The synthesis and potential future use of this compound necessitate a thorough environmental impact assessment (EIA). fda.gov This is particularly pertinent for fluorinated organic compounds, as the carbon-fluorine bond is very stable, which can lead to persistence in the environment. nih.gov
The goal of an EIA is to identify, predict, and evaluate the potential environmental effects of a substance. fda.gov For this compound, this would involve a multi-faceted investigation into its fate and effects in various environmental compartments. The assessment would inform risk management strategies to minimize any potential harm to ecosystems.
Key components of an environmental impact assessment for this compound would include the following studies:
| Assessment Area | Key Parameters to be Investigated | Potential Implications for this compound |
| Physicochemical Properties | Water solubility, vapor pressure, octanol-water partition coefficient (Kow). | These properties determine how this compound will move and distribute in the environment (e.g., whether it will be found in water, air, or soil). |
| Environmental Fate | Biodegradation, hydrolysis, photolysis, abiotic degradation. | Studies would assess how quickly this compound breaks down in the environment and whether it persists. The degradation of other fluorinated compounds has been studied, and it is known that some can be resistant to degradation. nih.gov |
| Ecotoxicity | Acute and chronic toxicity to aquatic organisms (e.g., fish, daphnia, algae), terrestrial organisms (e.g., earthworms, plants), and microorganisms. | These studies would determine the concentrations of this compound that may be harmful to different forms of life in the environment. |
| Bioaccumulation Potential | Bioconcentration factor (BCF) in aquatic organisms. | This would assess whether this compound is likely to accumulate in the tissues of living organisms, potentially leading to higher concentrations up the food chain. |
The synthesis process itself is also a critical part of the environmental assessment. The principles of "green chemistry" advocate for the use of processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comfda.gov For the synthesis of this compound, this would involve considering the atom economy of the reaction, the use of less hazardous solvents and reagents, and designing for energy efficiency. fda.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
